3-Methyl-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide 3-Methyl-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 148372-32-1
VCID: VC21080037
InChI: InChI=1S/C19H16N4O2S/c1-12-14-9-5-6-10-15(14)21-17(12)18(25)22-23-16(24)11-26-19(23)20-13-7-3-2-4-8-13/h2-10,21H,11H2,1H3,(H,22,25)
SMILES: CC1=C(NC2=CC=CC=C12)C(=O)NN3C(=O)CSC3=NC4=CC=CC=C4
Molecular Formula: C19H16N4O2S
Molecular Weight: 364.4 g/mol

3-Methyl-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide

CAS No.: 148372-32-1

Cat. No.: VC21080037

Molecular Formula: C19H16N4O2S

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-1H-indole-2-carboxamide - 148372-32-1

Specification

CAS No. 148372-32-1
Molecular Formula C19H16N4O2S
Molecular Weight 364.4 g/mol
IUPAC Name 3-methyl-N-(4-oxo-2-phenylimino-1,3-thiazolidin-3-yl)-1H-indole-2-carboxamide
Standard InChI InChI=1S/C19H16N4O2S/c1-12-14-9-5-6-10-15(14)21-17(12)18(25)22-23-16(24)11-26-19(23)20-13-7-3-2-4-8-13/h2-10,21H,11H2,1H3,(H,22,25)
Standard InChI Key QKYSHDHRORROLS-UHFFFAOYSA-N
SMILES CC1=C(NC2=CC=CC=C12)C(=O)NN3C(=O)CSC3=NC4=CC=CC=C4
Canonical SMILES CC1=C(NC2=CC=CC=C12)C(=O)NN3C(=O)CSC3=NC4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator